molecular formula C23H24N4O2S B2882199 N-(3,5-dimethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251671-81-4

N-(3,5-dimethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2882199
CAS No.: 1251671-81-4
M. Wt: 420.53
InChI Key: WUGOGNMBDSGCCJ-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C23H24N4O2S and its molecular weight is 420.53. The purity is usually 95%.
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Biological Activity

N-(3,5-dimethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a compound belonging to the class of triazolopyridines. This class has garnered significant interest due to its diverse biological activities, including antimalarial, antibacterial, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The compound's structure includes a triazole ring fused with a pyridine moiety and a sulfonamide group, which is critical for its biological activity. The sulfonamide fragment is known to enhance the solubility and bioavailability of compounds in biological systems.

Antimalarial Activity

Recent studies have highlighted the potential of triazolopyridine sulfonamides as antimalarial agents. A virtual screening approach identified several compounds with promising activity against Plasmodium falciparum, the causative agent of malaria. For instance, related compounds demonstrated inhibitory concentrations (IC50) as low as 2.24 μM . The mechanism involves the inhibition of falcipain-2, an essential enzyme for hemoglobin digestion in malaria parasites, suggesting that derivatives of this compound could serve as leads in antimalarial drug development.

Antibacterial Activity

Triazolopyridines have also been investigated for their antibacterial properties. Compounds within this class have shown effectiveness against various bacterial strains. The sulfonamide group is believed to play a pivotal role in enhancing antibacterial activity by interfering with bacterial folate synthesis pathways . For example, sulfonamide derivatives have been noted for their ability to inhibit bacterial growth at concentrations below 100 µg/mL.

Anticancer Activity

The anticancer potential of triazolo[4,3-a]pyridine derivatives has been explored extensively. Some studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. In vitro studies have shown that certain derivatives exhibit IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Study 1: Antimalarial Efficacy

In a recent study involving a series of synthesized triazolopyridine sulfonamides, researchers evaluated their antimalarial efficacy against Plasmodium falciparum. The study reported that compounds with specific substitutions on the triazole ring exhibited significantly lower IC50 values compared to standard treatments, indicating enhanced potency .

Study 2: Anticancer Mechanisms

Another investigation focused on the mechanisms by which triazolopyridine derivatives induce apoptosis in cancer cells. The study revealed that these compounds could activate intrinsic apoptotic pathways by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial membrane potential. This led to cell cycle arrest at the G0/G1 phase and subsequent apoptosis in various cancer cell lines .

Comparative Analysis of Biological Activities

The following table summarizes key biological activities associated with this compound and related compounds:

Activity IC50 Value (μM) Mechanism
Antimalarial2.24Inhibition of falcipain-2
Antibacterial<100Interference with folate synthesis
Anticancer (MCF-7)0.0585Induction of apoptosis via ROS
Anticancer (HeLa)0.0692Cell cycle arrest and mitochondrial disruption

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-16-7-5-8-20(12-16)15-27(21-13-17(2)11-18(3)14-21)30(28,29)22-9-6-10-26-19(4)24-25-23(22)26/h5-14H,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGOGNMBDSGCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(C2=CC(=CC(=C2)C)C)S(=O)(=O)C3=CC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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